4-Propan-2-yl-1,2,4-triazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEOLAXSCNIKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propan 2 Yl 1,2,4 Triazol 3 Amine and Its Derivatives
General Strategies for 1,2,4-Triazole (B32235) Ring Construction
The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing the target compound and its derivatives. Several robust methods are available to chemists for this purpose.
Cyclization Reactions of Precursor Molecules
The cyclization of linear precursor molecules is a fundamental and widely employed strategy for constructing the 1,2,4-triazole ring. This approach typically involves the use of hydrazine (B178648) derivatives, amides, and amidines, which contain the necessary nitrogen and carbon atoms to form the heterocyclic ring. organic-chemistry.orgresearchgate.net
One common method involves the reaction of hydrazine derivatives with compounds containing a C-N single bond, such as formamide, to form the triazole ring. organic-chemistry.org Microwave irradiation has been shown to facilitate this reaction, often proceeding smoothly without the need for a catalyst and demonstrating excellent tolerance for various functional groups. organic-chemistry.org Another approach is the addition-cyclization of isothiocyanates with hydrazine derivatives. researchgate.net For instance, lauroyl isothiocyanate reacts with various hydrazine derivatives, and the resulting adducts can be cyclized in an acidic medium to yield substituted 1,2,4-triazoles. researchgate.net
Amidines are also valuable precursors for 1,2,4-triazole synthesis. bohrium.comnih.gov A general and practical method involves the I2-catalyzed cycloaddition of N-functionalized amidines with hydrazones. bohrium.com This strategy is advantageous due to the use of an inexpensive and readily available catalyst and starting materials, offering a broad substrate scope and yielding the desired products in moderate to good yields. bohrium.com
The following table summarizes various cyclization reactions for the synthesis of 1,2,4-triazoles:
| Precursor 1 | Precursor 2 | Conditions | Product Type |
| Hydrazine | Formamide | Microwave irradiation | Substituted 1,2,4-triazoles organic-chemistry.org |
| Lauroyl isothiocyanate | Hydrazine derivatives | Acidic medium | Substituted 1,2,4-triazoles researchgate.net |
| N-functionalized amidines | Hydrazones | I2 catalyst, air | 3,4,5-trisubstituted 1,2,4-triazoles bohrium.com |
| Nitriles | Amidines | Copper(I) catalyst, air | 1,2,4-triazole derivatives organic-chemistry.org |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of 1,2,4-triazoles by combining three or more starting materials in a single step. organic-chemistry.orgrsc.orgacs.org These reactions allow for the rapid generation of molecular diversity and are highly valued in medicinal chemistry and drug discovery. acs.orgorganic-chemistry.org
One such MCR involves the reaction of anilines, aminopyridines, or pyrimidines with other reagents to directly form 1-aryl 1,2,4-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This process is highly regioselective and eliminates the need for transition metal catalysts. organic-chemistry.org Another example is a three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, to produce hybrid molecules containing a 1,2,4-triazole ring. rsc.org This metal-free approach is notable for its mild reaction conditions and broad substrate scope. rsc.org
An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent also provides a route to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts by utilizing electrochemically generated reactive species. organic-chemistry.org
The table below highlights some multicomponent reaction strategies for 1,2,4-triazole synthesis:
| Component 1 | Component 2 | Component 3 | Conditions | Product Type |
| Anilines/Aminopyridines | Imidate intermediate | Tosylamidoxime | Acid catalyst | 1-Aryl 1,2,4-triazoles acs.orgorganic-chemistry.org |
| 1,3-Diones | β-Nitrostyrenes | Aldehyde hydrazones | Base (Sodium Carbonate) | 1,2,4-Triazole-based hybrids rsc.org |
| Aryl hydrazines | Paraformaldehyde | Ammonium Acetate | Electrochemical, Alcohol solvent | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles organic-chemistry.org |
| Carboxylic acids | Primary amidines | Monosubstituted hydrazines | One-pot | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |
Specific Synthesis Routes for 3-Amino-1,2,4-triazole Derivatives
The synthesis of 3-amino-1,2,4-triazole derivatives, the structural class to which 4-propan-2-yl-1,2,4-triazol-3-amine belongs, often employs specific precursors and methodologies to introduce the key amino group at the 3-position of the triazole ring.
Pathways Involving Aminoguanidine (B1677879) Intermediates
Aminoguanidine is a critical building block for the synthesis of 3-amino-1,2,4-triazoles. thieme-connect.commdpi.comat.ua A classic and widely used method involves the acylation of aminoguanidine, followed by cyclization of the resulting acylaminoguanidine intermediate to form the 3-amino-1,2,4-triazole ring. at.ua
A straightforward procedure involves the reaction of aminoguanidine bicarbonate with formic acid. orgsyn.org The resulting mixture is heated, leading to the formation of 3-amino-1H-1,2,4-triazole in high yield. orgsyn.org More recently, microwave-assisted synthesis has been employed for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis to produce 5-substituted 3-amino-1,2,4-triazoles. mdpi.com This method is particularly suitable for volatile carboxylic acids and offers a greener approach. mdpi.com
Furthermore, multicomponent reactions involving aminoguanidine have been developed. For instance, the reaction of succinic anhydride, aminoguanidine hydrochloride, and various amines provides a pathway to N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org The reaction sequence can be adapted based on the nucleophilicity of the amine. rsc.org
The following table details synthetic routes utilizing aminoguanidine:
| Aminoguanidine Salt | Co-reactant | Conditions | Product Type |
| Aminoguanidine bicarbonate | Formic acid | Heating | 3-Amino-1H-1,2,4-triazole orgsyn.org |
| Aminoguanidine bicarbonate | Carboxylic acids | Microwave, acid catalysis | 5-Substituted 3-amino-1,2,4-triazoles mdpi.com |
| Aminoguanidine hydrochloride | Succinic anhydride, Amines | Microwave | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides rsc.org |
Thiourea-Derived Syntheses
Thiourea (B124793) and its derivatives serve as versatile precursors for the synthesis of 3-amino-1,2,4-triazoles, often leading to triazoles with a thione or thiol group that can be further functionalized. nih.govnih.gov
A one-pot synthesis strategy involves the formation of thioureas, followed by S-alkylation and subsequent ring closure to yield structurally diverse 1,2,4-triazoles. nih.gov Thiocarbohydrazide can be reacted with thiourea derivatives in a high-temperature oil bath to afford 1,2,4-triazole compounds. nih.gov Another approach involves the reaction of thiosemicarbazide (B42300) with formamide, which upon heating, yields 1,2,4-triazole-3-thione. mdpi.com
The following table summarizes thiourea-based synthetic methods:
| Thiourea Derivative | Co-reactant | Conditions | Product Type |
| Thioureas | 1,3-Propane sultone, Hydrazides | One-pot, S-alkylation, ring closure | 3-Amino-1,2,4-triazoles nih.gov |
| Thiourea compounds | Thiocarbohydrazide | 130–140 °C oil bath | 1,2,4-Triazole derivatives nih.gov |
| Thiosemicarbazide | Formamide | Heating at 110–120 °C | 1,2,4-Triazole-3-thione mdpi.com |
Palladium/N-Heterocyclic Carbene (NHC) Catalysis in Functionalization
While the core synthesis of the triazole ring is crucial, the functionalization of pre-formed triazoles is an equally important strategy for accessing specific derivatives. Palladium/N-Heterocyclic Carbene (NHC) catalysis has emerged as a powerful tool for these transformations, particularly in cross-coupling reactions. acs.orgresearchgate.net
Palladium(II) complexes bearing 1,2,4-triazole-based NHC ligands have been synthesized and characterized. acs.orgfigshare.com These complexes have shown promising catalytic activity in Suzuki-Miyaura cross-coupling reactions, even under relatively mild conditions. acs.org The structure of the NHC ligand, including substituents, can significantly influence the stability of the NHC-metal bond and the catalytic performance. acs.org NHC-palladium complexes, in general, are versatile catalysts for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Hiyama, and Buchwald-Hartwig reactions, highlighting their broad applicability in the functionalization of heterocyclic compounds like 1,2,4-triazoles. bohrium.com
Advanced
The synthesis of 1,2,4-triazole derivatives, including this compound, has been significantly advanced by the adoption of modern techniques that offer improvements in efficiency, yield, and environmental impact over traditional methods. These advanced methodologies include microwave-assisted synthesis and flow chemistry, which have emerged as powerful tools in organic synthesis. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a popular and effective technology in organic chemistry, serving as a valuable alternative to conventional heating methods. scielo.org.za This technique utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. rsc.orgresearchgate.net The efficiency of microwave heating stems from its ability to directly and uniformly heat the solvent and reactants, leading to faster and more controlled chemical transformations. researchgate.net
The application of microwave irradiation has been successfully employed in the synthesis of various 1,2,4-triazole derivatives. For instance, researchers have developed a one-pot synthetic method for 1,3,5-trisubstituted-1,2,4-triazoles that completes within one minute with an 85% yield, a significant improvement over the 4+ hours required by conventional methods. rsc.org Another study reported that the synthesis of certain 1,2,4-triazole derivatives was 36–72 times faster with microwave irradiation compared to conventional heating, with substantially higher yields. rsc.org
A general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine bicarbonate with carboxylic acids under microwave irradiation at 180 °C for 3 hours. mdpi.com Furthermore, microwave-assisted methods have been developed for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. One approach involves reacting N-guanidinosuccinimide with various amines under microwave irradiation. sciforum.netnih.gov This reaction has been optimized, for example, by treating N-guanidinosuccinimide with morpholine (B109124) in acetonitrile (B52724) at 170°C for 25 minutes. nih.gov
The table below summarizes findings from various studies on the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing the significant advantages of this technology.
| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield | Reference |
| N-guanidinosuccinimide, Morpholine | 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-morpholin-4-ylpropan-1-one | Acetonitrile, 170 °C, Microwave Irradiation | 25 min | 76% | nih.gov |
| N-guanidinosuccinimide, Benzylamine | N-benzyl-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Acetonitrile, 170 °C, Microwave Irradiation | 25 min | 81% | nih.gov |
| Aminoguanidine hydrocarbonate, Organic acid | 5-Substituted 3-amino-1,2,4-triazoles | 180 °C, Microwave Irradiation | 3 h | - | mdpi.com |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzaldehydes | Schiff's bases of 1,2,4-triazole-3-thiol | Microwave Irradiation | 5-10 min | - | researchgate.net |
| Amide derivatives, Hydrazines | 1,3,5-trisubstituted-1,2,4-triazoles | One-pot, Microwave Irradiation | 1 min | 85% | rsc.org |
Flow Chemistry Techniques in 1,2,4-Triazole Synthesis
Continuous flow chemistry has emerged as a versatile and efficient tool for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgresearchgate.net This technique involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. Flow chemistry offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and simplified scalability. rsc.orgacs.org
The synthesis of 1,2,4-triazoles has been successfully adapted to flow chemistry protocols. For instance, a telescoped continuous flow process has been developed for the synthesis of 1,2,4-triazoles from N-formylglycine. rsc.org In this process, an intermediate, ethyl isocyanoacetate, is generated in situ and directly converted to the desired triazole product. rsc.org This multi-step flow approach demonstrates the potential for creating complex heterocyclic scaffolds efficiently. rsc.org
Flow chemistry has also been combined with other enabling technologies, such as immobilized catalysts and microwave heating, to further streamline the synthesis of 1,2,4-triazole derivatives. researchgate.netnih.gov The use of supported catalysts, like copper-on-charcoal, in continuous flow systems allows for the synthesis of a diverse range of substituted 1,2,3-triazoles with good functional group tolerance and high yields, which can be logically extended to 1,2,4-triazole synthesis. bohrium.com Furthermore, some synthetic methodologies for functionalized 1,2,4-triazoles have been demonstrated on a gram scale under both batch and continuous flow conditions, highlighting the scalability of these techniques. rsc.org Researchers have also developed conditions for the final cyclization step in the formation of fused bicyclic scielo.org.zaCurrent time information in Vanderburgh County, US.bohrium.com-triazoles that are suitable for both batch and flow preparations, facilitating larger-scale applications. acs.org
The table below presents examples of flow chemistry applications in the synthesis of triazole derivatives.
| Synthesis Type | Key Features | Product Type | Reference |
| Telescoped Continuous Flow | In situ generation of ethyl isocyanoacetate from N-formylglycine | 1,2,4-Triazoles | rsc.org |
| Parallel Synthesis | Combination of microwave-assisted and continuous-flow microfluidic methods | 1,2,4-Triazole library | nih.gov |
| Catalyst-Free Continuous Flow | Ring opening/cyclization of arylidene thiazolone with aryl/alkyl hydrazine | Functionalized 1,2,4-Triazoles | rsc.org |
| Batch and Flow Preparations | Final step conditions developed for both modes | Fused Bicyclic scielo.org.zaCurrent time information in Vanderburgh County, US.bohrium.com-Triazoles | acs.org |
Advanced Characterization Techniques for 1,2,4 Triazol 3 Amine Compounds
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for probing the molecular structure of 1,2,4-triazole (B32235) derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to piece together the complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-propan-2-yl-1,2,4-triazol-3-amine, both ¹H and ¹³C NMR are crucial.
¹H NMR: The proton NMR spectrum of a 1,2,4-triazole derivative is expected to show characteristic signals for the protons on the triazole ring, as well as those on the substituent groups. For instance, in related 1,2,4-triazole derivatives, the triazole ring proton often appears as a singlet in the downfield region of δ 8.12–8.33 ppm. nih.gov The protons of the isopropyl group at the N4 position would typically present as a septet for the CH group and a doublet for the two CH₃ groups. The amine (NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbons of the triazole ring in derivatives are typically observed in the range of δ 148-153 ppm. mdpi.com The carbons of the isopropyl substituent would also show distinct signals. For example, in a related compound containing an isopropyl carbamate, the isopropyl carbons appear at δ 22.5 and 67.6 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,2,4-Triazole Derivatives
| Compound Type | Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Derivative | ¹H | 8.12–8.33 | Triazole ring proton | nih.gov |
| 1,2,4-Triazole Derivative | ¹³C | 148–153 | Triazole ring carbons (C3 & C5) | mdpi.com |
| Isopropyl-containing Triazole | ¹³C | 22.5, 67.6 | Isopropyl group carbons | mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of a 4-substituted-1,2,4-triazol-3-amine, key absorption bands would be expected. The N-H stretching vibrations of the amino group typically appear as strong bands in the region of 3200-3400 cm⁻¹. scispace.com For example, in 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to the stretching vibrations of N-H bonds in the amino group. researchgate.net The C-H stretching of the aromatic triazole ring and the aliphatic isopropyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. researchgate.netomicsonline.org The C=N and N=N stretching vibrations within the triazole ring are typically found in the 1500-1600 cm⁻¹ region. researchgate.netomicsonline.org
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch (Amine) | 3211 | Strong | researchgate.net |
| Aromatic C-H Stretch | 3097, 3032 | Medium | researchgate.netomicsonline.org |
| C=N Stretch | ~1598 | Medium | mdpi.com |
| N=N Stretch | ~1543 | Medium | researchgate.netomicsonline.org |
| C=C (Aromatic) | 1529, 1483 | Medium | researchgate.netomicsonline.org |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isopropyl group or cleavage of the triazole ring, leading to characteristic fragment ions. For example, the mass spectrum of 3-phenyl-1,2,4-triazole shows a prominent molecular ion peak at m/z 160. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. mdpi.com
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods reveal the connectivity of atoms, crystallographic techniques provide the precise three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For 1,2,4-triazole derivatives, SCXRD can confirm the planarity of the triazole ring and the conformation of its substituents. mdpi.commdpi.com For instance, the crystal structure of a silver(I) complex with 4-amino-4H-1,2,4-triazole revealed a distorted tetrahedral geometry around the silver atom and the bridging nature of the triazole ligand. mdpi.com The analysis of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing, is also a key output of SCXRD studies. mdpi.comjyu.fi
Table 3: Illustrative Crystallographic Data for a 1,2,4-Triazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com |
| a (Å) | 5.9308(2) | mdpi.com |
| b (Å) | 10.9695(3) | mdpi.com |
| c (Å) | 14.7966(4) | mdpi.com |
| α (°) | 100.5010(10) | mdpi.com |
| β (°) | 98.6180(10) | mdpi.com |
| γ (°) | 103.8180(10) | mdpi.com |
Data for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful methods for assessing the thermal stability of compounds. TGA measures the change in mass of a sample as it is heated, indicating decomposition temperatures and the presence of residual material. jocpr.com DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and decomposition. researchgate.netmdpi.com For 1,2,4-triazole, DSC shows an endothermic peak corresponding to its melting point, followed by exothermic peaks indicating decomposition at higher temperatures. researchgate.net The thermal stability of 1,2,4-triazole derivatives is influenced by their substituents. researchgate.netacs.org Theoretical studies have shown that 1,2,4-triazole is more thermally stable than its 1,2,3-triazole isomer. acs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For 1,2,4-triazole derivatives, TGA provides critical data on decomposition patterns, the presence of intermediates, and the composition of the final residue. jocpr.com
The thermal decomposition of 1,2,4-triazole compounds typically occurs in one or more distinct steps. Studies on various triazole derivatives show that their thermal stability is influenced by the nature of the substituents on the triazole ring. akjournals.com For instance, the analysis of a generic 1,2,4-triazole showed that thermal degradation began at approximately 186°C, with the maximum rate of decomposition occurring at 199.68°C. omicsonline.org The process resulted in a significant weight loss, indicating the breakdown of the heterocyclic structure and the release of volatile components. omicsonline.org In an inert atmosphere, the pyrolysis of related heterocyclic systems is often initiated by the cleavage of C-N and C-C bonds, leading to the emission of volatiles such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂). mdpi.com
Table 1: Representative TGA Data for 1,2,4-Triazole Compounds
| Parameter | Observation for a 1,2,4-Triazole Derivative | Reference |
|---|---|---|
| Onset Temperature (°C) | ~186-200 | jocpr.comomicsonline.org |
| Maximum Decomposition Temp (°C) | ~200-400 | jocpr.comomicsonline.org |
| Decomposition Steps | Typically a single major step | jocpr.com |
| Weight Loss (%) | > 50% | omicsonline.org |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point, purity, and heat of fusion of crystalline compounds. omicsonline.orgmdpi.com
For 1,2,4-triazole derivatives, a typical DSC thermogram shows a sharp endothermic peak corresponding to the melting point of the pure substance. omicsonline.orgmdpi.com The sharpness of the peak is indicative of high purity. For example, studies on 1,2,4-triazole showed a distinct melting endotherm at approximately 124°C. omicsonline.org Following the melting peak, further heating can reveal additional endothermic or exothermic events related to decomposition. omicsonline.org The melting enthalpy (ΔH), calculated from the area of the melting peak, provides information about the crystal lattice energy. mdpi.com The furnace atmosphere (inert vs. oxidizing) can influence the decomposition profile but generally does not affect the melting point. mdpi.com
Table 2: Typical DSC Findings for 1,2,4-Triazole Derivatives
| Parameter | Typical Value / Observation | Reference |
|---|---|---|
| Melting Point (Tpeak) | Sharp endothermic peak, e.g., ~124°C | omicsonline.org |
| Heat of Fusion (ΔH) | 46.5 J/g to 154.6 J/g (varies with substituent and atmosphere) | mdpi.com |
| Purity Indication | A single, sharp melting peak suggests high purity | mdpi.com |
| Decomposition | May show subsequent endothermic or exothermic peaks at higher temperatures | omicsonline.org |
Chromatographic and Electrophoretic Separation Techniques
Separation techniques are vital for assessing the purity of this compound and quantifying it in the presence of impurities or related compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like many triazole derivatives. nih.govresearchgate.net
A typical RP-HPLC method for analyzing triazoles involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation of antifungal triazoles, for instance, has been successfully achieved using an isocratic mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer. nih.gov Detection is commonly performed using a UV detector at a wavelength where the triazole ring exhibits strong absorbance, such as 210 nm. nih.gov The method's linearity, detection limits, and quantification limits are established to ensure its accuracy and sensitivity. nih.gov Another approach, Hydrophilic Interaction Liquid Chromatography (HILIC), is effective for separating highly polar triazoles that are poorly retained in reversed-phase systems. researchgate.net
Table 3: Example HPLC Method Parameters for Triazole Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Mode | Reversed-Phase (RP-HPLC) | nih.gov |
| Stationary Phase | C18 column | nih.gov |
| Mobile Phase | Methanol / Phosphate Buffer | nih.gov |
| Elution | Isocratic | nih.gov |
| Flow Rate | 0.7 - 1.0 mL/min | nih.gov |
| Detection | UV at ~210 nm | nih.gov |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It is particularly useful for the analysis of polar and charged molecules. CE has been employed in the study of 1,2,4-triazole derivatives, especially for investigating their complexation with metal ions. scirp.orgsemanticscholar.org
For a compound like this compound, which contains basic nitrogen atoms, CE can be used to assess its purity by separating it from ionic impurities. The technique's high efficiency allows for the detection of trace-level impurities that might not be resolved by HPLC. The migration time of the compound would depend on its charge-to-size ratio under the specific pH and buffer conditions of the analysis.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage mass) of a compound. For a newly synthesized compound like this compound, elemental analysis provides definitive proof of its empirical formula. The experimentally determined mass percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and supports the structural assignment of the molecule. jocpr.comdergipark.org.tr
The molecular formula for this compound is C₆H₁₂N₄, with a molecular weight of 140.19 g/mol .
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₂N₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 51.43% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 8.63% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 39.97% |
| Total | - | - | - | 140.19 | 100.00% |
Computational and Theoretical Investigations of 1,2,4 Triazole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and reactivity. isres.orgrad-proceedings.org Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed for studying 1,2,4-triazole (B32235) systems. isres.org
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a preferred method for achieving the geometric optimization of organic molecules like 1,2,4-triazole derivatives. isres.org It is used to determine molecular geometry, vibrational frequencies, and other structural parameters in the ground state. isres.org The B3LYP functional combined with various basis sets, such as 6-31G(d) or 6-311++G(d,p), is commonly used for these calculations. isres.orgnih.govdergipark.org.tr
The optimized geometric parameters, such as bond lengths and angles, calculated via DFT methods, typically show excellent agreement with experimental data obtained from X-ray crystallography. nih.gov For the 1,2,4-triazole ring, theoretical calculations provide insight into its planarity and the specific lengths of its constituent bonds. rad-proceedings.orgirjweb.comresearchgate.net For example, studies on various triazole derivatives have established characteristic bond lengths for the triazole core. rad-proceedings.org
Table 1: Representative Calculated Bond Lengths (Å) in the 1,2,4-Triazole Ring Using DFT Methods
| Bond | Typical Calculated Length (Å) | Reference |
|---|---|---|
| N1-C2 | 1.353 | rad-proceedings.org |
| C2-N3 | 1.305 - 1.351 | rad-proceedings.org |
| N3-N4 | 1.374 - 1.376 | rad-proceedings.org |
| N4-C5 | 1.348 - 1.392 | rad-proceedings.org |
| C5-N1 | 1.329 - 1.353 | rad-proceedings.org |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.trresearchgate.net
The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a key descriptor of molecular stability. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as less energy is required for electronic excitation. mdpi.com For various 1,2,4-triazole derivatives, these values have been calculated to predict their reactivity. irjweb.commdpi.commdpi.com
Table 2: Calculated Frontier Orbital Energies and Energy Gaps (eV) for Example 1,2,4-Triazole Derivatives
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) | Reference |
|---|---|---|---|---|
| 3-amino-1,2,4-triazole (B3LYP) | -8.834 | -3.936 | 4.898 | dergipark.org.tr |
| Adamantane-linked 1,2,4-triazole (NO2 substituted) | -6.41 | -2.27 | 4.14 | mdpi.com |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.688 | -2.166 | 2.522 | irjweb.com |
Determination of Chemical Quantum Descriptors (e.g., Chemical Hardness, Global Softness, Electrophilicity)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. researchgate.netmdpi.com These quantum chemical descriptors are derived using Koopmans' theorem, where the ionization potential (IP) is approximated by -EHOMO and the electron affinity (EA) by -ELUMO. researchgate.netmdpi.com
Key descriptors include:
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Global Softness (S): S = 1 / η
Electrophilicity Index (ω): ω = μ² / 2η
These parameters provide insights into the stability and reactivity of the molecule. mdpi.comresearchgate.net For instance, hardness (η) measures the resistance to change in electron distribution, with "soft" molecules being more reactive. mdpi.com
Table 3: Calculated Quantum Chemical Descriptors for an Adamantane-Linked 1,2,4-Triazole Derivative
| Descriptor | Formula | Calculated Value (eV) | Reference |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.34 | mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.07 | mdpi.com |
| Electrophilicity Index (ω) | μ² / 2η | 4.55 | mdpi.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. irjweb.comnih.gov MEP maps illustrate regions of negative and positive electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
Red/Yellow Regions: Indicate negative potential, rich in electrons. These are nucleophilic sites, susceptible to electrophilic attack. researchgate.netresearchgate.net
Blue Regions: Indicate positive potential, electron-deficient areas. These are electrophilic sites, susceptible to nucleophilic attack. nih.govresearchgate.net
For 1,2,4-triazole derivatives, the MEP maps typically show negative potential concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity, identifying them as likely sites for electrophilic interaction. isres.orgresearchgate.net
Fukui and Parr Functions for Reactive Site Prediction
To gain a more detailed understanding of local reactivity, Fukui and Parr functions are calculated. irjweb.comresearchgate.net These functions identify which specific atoms within a molecule are most likely to participate in a chemical reaction. icrc.ac.irbohrium.com The Fukui function measures the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.net
This analysis allows for the precise prediction of sites for:
Nucleophilic attack (f+): Where an electron is accepted.
Electrophilic attack (f-): Where an electron is donated.
Radical attack (f0): Where a free radical might interact.
This method is often used in conjunction with MEP analysis to provide a comprehensive picture of the molecule's reactive centers. icrc.ac.iruzhnu.edu.ua
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. tandfonline.com MD simulations are used to study the conformational changes of 1,2,4-triazole derivatives and their interactions with surrounding molecules, such as solvents or biological targets. tandfonline.comnih.govpensoft.net
These simulations can predict key parameters like interaction energies, binding affinities, and the stability of different molecular conformations. nih.govmdpi.com For example, MD studies have been used to investigate the interaction of 1,2,4-triazole derivatives in acidic media, confirming the importance of intermolecular hydrogen bonds in stabilizing certain structures and revealing their interaction energies. tandfonline.comnih.gov In drug design, MD simulations are crucial for understanding how a ligand binds to a receptor, assessing the stability of the ligand-receptor complex, and identifying key amino acid residues involved in the interaction. pensoft.netmdpi.com
Table of Mentioned Compounds
Molecular Docking for Intermolecular Interaction Studies (e.g., Ligand-Metal Ion Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. For 1,2,4-triazole derivatives, this method is instrumental in studying their interactions with biological targets, particularly those involving metal ions. The nitrogen atoms of the 1,2,4-triazole ring are effective metal coordinators, enabling these compounds to act as versatile ligands. sci-hub.sedntb.gov.ua
Docking studies on 1,2,4-triazole Schiff base derivatives have shown that the azomethine group (-N=CH-) and the triazole ring's nitrogen atoms play a crucial role in metal chelation. sci-hub.se This chelation can enhance the lipophilicity of the molecule, which is a critical factor for its ability to cross biological membranes. sci-hub.se The process involves the metal ion sharing its positive charge with the nitrogen donor atoms, leading to a delocalization of the p-electron cloud across the chelate ring. sci-hub.se
In the context of enzyme inhibition, docking simulations can elucidate how triazole derivatives bind to the active sites. For instance, studies on adamantane-linked 1,2,4-triazoles as potential inhibitors of the 11β-HSD1 enzyme revealed binding affinities comparable to known ligands, although the specific interactions with key active site residues can vary. mdpi.comnih.gov The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding.
Table 1: Representative Docking Scores of 1,2,4-Triazole Derivatives with Metalloenzymes
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 | -7.70 to -8.30 | Active site pocket |
| 1,2,4-Triazole Schiff Base-Cu(II) Complex | Fungal Laccase | -8.5 | Heme-coordinating histidines |
Note: Data is representative of typical findings for the class of compounds and not specific to 4-propan-2-yl-1,2,4-triazol-3-amine unless otherwise stated. The scores illustrate the potential for strong ligand-metal ion interactions.
The probable mechanism of action for some triazole derivatives against enzymes like tyrosinase involves the direct interaction with catalytic copper ions within the active site, thereby disrupting the enzyme's function. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interaction stability of molecules like this compound over time. These simulations are crucial for validating docking results and understanding how the ligand-receptor complex behaves in a more realistic, solvated environment. tandfonline.compensoft.net
A typical MD simulation for a protein-ligand complex runs for a duration of nanoseconds (e.g., 100 ns), during which the trajectory, velocity, and forces of every atom are calculated. tandfonline.compensoft.netbohrium.com Key parameters are analyzed to assess the stability of the complex:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and is conformationally stable. tandfonline.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues (or atoms) to identify flexible regions of the protein or ligand. nih.gov High RMSF values indicate greater mobility.
Interaction Energy: This calculation quantifies the strength of the non-bonded interactions (van der Waals and electrostatic) between the ligand and the receptor, providing insight into the binding strength over the simulation period. tandfonline.comnih.gov
MD simulations of 1,2,4-triazole derivatives have confirmed the stability of these compounds within the binding sites of various enzymes, supporting their potential as inhibitors. pensoft.netnih.gov
Table 2: Typical MD Simulation Parameters for a 1,2,4-Triazole Derivative-Protein Complex
| Parameter | Value Range | Interpretation |
|---|---|---|
| RMSD of Protein Backbone | 1.0 - 3.0 Å | Indicates the complex remains stable throughout the simulation without major conformational changes. |
| RMSF of Active Site Residues | < 2.0 Å | Shows that residues interacting with the ligand are relatively stable and not highly flexible. |
| RMSF of Ligand | < 1.5 Å | Indicates the ligand maintains a stable binding pose within the active site. |
Note: These values are representative and can vary depending on the specific system being studied.
Studies on Annular Prototropic Tautomerism
Annular prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, involving the migration of a proton between the nitrogen atoms of the heterocycle. ncl.res.inrsc.org For a 3-amino-1,2,4-triazole substituted at the N4 position, such as this compound, the tautomerism primarily involves the exocyclic amino group and the ring nitrogens, but the fundamental principle of proton migration between ring nitrogens is a core aspect of the parent and N1-substituted triazoles.
Theoretically, 1,2,4-triazoles can exist in three tautomeric forms: 1H, 2H, and 4H. ncl.res.intubitak.gov.tr The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and biological activity. Density Functional Theory (DFT) calculations are a powerful tool for determining the energies of these different forms and predicting the predominant tautomer in various environments. tubitak.gov.trnih.gov
For many C-substituted 1,2,4-triazoles, calculations have shown that the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form. tubitak.gov.tr In the case of 3,5-disubstituted triazoles, the equilibrium between the 1H and 2H tautomers is influenced by the nature of the substituents. For 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR and X-ray crystallography studies confirmed that the 5-amino-1H-1,2,4-triazole tautomer is predominant. rsc.orgrsc.org
Table 3: Theoretical Relative Energies of 1,2,4-Triazole Tautomers
| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| 1H-1,2,4-triazole | DFT/B3LYP | 0.00 | Most Stable |
| 2H-1,2,4-triazole | DFT/B3LYP | +4.5 | Less Stable |
Note: Data is based on general findings for substituted 1,2,4-triazoles and illustrates the typical energy differences predicted by DFT calculations. The specific energies for this compound would depend on the specific computational model.
Theoretical Spectroscopic Predictions (e.g., Theoretical NMR Chemical Shifts)
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govmdpi.comresearchgate.net These theoretical predictions are invaluable for confirming molecular structures, assigning experimental spectra, and identifying the predominant tautomeric forms in solution. ncl.res.innih.gov
Studies on various 1,2,4-triazole derivatives have demonstrated a strong linear correlation between the theoretically calculated and experimentally measured chemical shifts. nih.govmdpi.com This agreement allows for the confident assignment of complex spectra and can even help predict the chemical shifts for nitrogen atoms that are difficult to measure experimentally. nih.gov For instance, in a study of 1,2,4-triazole-5-thiones, GIAO/DFT calculations successfully predicted ¹³C and ¹⁵N NMR chemical shifts that matched well with experimental data, aiding in the characterization of their tautomeric forms. nih.gov
Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Representative 1,2,4-Triazole Derivative
| Carbon Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/DFT) | Difference (ppm) |
|---|---|---|---|
| Triazole C-3 | 145.90 | 145.98 | +0.08 |
| Triazole C-5 | 153.10 | 153.21 | +0.11 |
| Substituent C1 | 13.02 | 13.15 | +0.13 |
Note: This table is based on published data for a substituted 4,5-dihydro-1H-1,2,4-triazol-5-one derivative to illustrate the accuracy of the GIAO method. mdpi.comresearchgate.net A similar approach would be applied to this compound.
Protonation Site Preference Analysis
The 1,2,4-triazole ring is basic and can be protonated in acidic media. Identifying the preferred site of protonation is essential for understanding reaction mechanisms and the behavior of the molecule in biological systems. DFT calculations are employed to determine the most stable protonated form by comparing the energies of molecules protonated at different nitrogen atoms. dnu.dp.uaresearchgate.net
For the parent 1,2,4-triazole, theoretical studies have investigated protonation at the N1, N2, and N4 positions. These studies consistently show that the N4 position is the most favorable site for protonation. dnu.dp.uaresearchgate.net This preference can be explained by analyzing various reactivity descriptors. The analysis of molecular electrostatic potential (MEP) surfaces identifies the regions of a molecule that are most susceptible to electrophilic attack (i.e., protonation), which typically correspond to the areas with the most negative electrostatic potential. researchgate.net Fukui indices can also be used to pinpoint the most nucleophilic atom. dnu.dp.ua
Calculations of the protonated forms of 1,2,4-triazole show that the structure protonated at N4 is energetically more stable than the forms protonated at N1 or N2.
Table 5: Calculated Relative Energies for Protonated 1,2,4-Triazole
| Protonation Site | Calculation Method | Relative Energy (kcal/mol) | Interpretation |
|---|---|---|---|
| Protonation at N4 | DFT/B3LYP/6-311G | 0.0 | Most stable protonated form |
| Protonation at N2 | DFT/B3LYP/6-311G | +8.2 | Less stable |
Note: The energy values are representative based on DFT calculations for the parent 1,2,4-triazole and indicate the general preference for N4 protonation. researchgate.net The presence of substituents, such as the propan-2-yl and amine groups in this compound, would influence the exact energy differences but the computational methodology remains the same.
Coordination Chemistry and Ligand Design Principles of 1,2,4 Triazole Systems
1,2,4-Triazoles as N-Donor Ligands in Transition Metal Complexation
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which act as excellent N-donor ligands for transition metal ions. mdpi.combohrium.com Their ability to bridge metal centers through their N1 and N2 atoms facilitates the formation of polynuclear complexes and coordination polymers. ethz.ch The versatility of the 1,2,4-triazole (B32235) system allows for a variety of coordination modes, including monodentate, bidentate, and bridging fashions. acs.orgisres.org In some instances, 1,2,4-triazole derivatives act as monodentate ligands, coordinating to the metal center through a single nitrogen atom. isres.org However, the most common and arguably most interesting coordination mode is the N1,N2-bridging that links metal ions into extended one-, two-, or three-dimensional networks. ethz.chmdpi.com
The coordination environment around the metal ion is influenced by several factors, including the nature of the metal, the substituents on the triazole ring, the counter-anion, and the solvent used in the synthesis. For example, in the complex Fe(NH2trz)32 (where NH2trz is 4-amino-1,2,4-triazole (B31798) and 2ns is 2-naphthalenesulfonate), the iron(II) ions are bridged by three N1,N2-triazole ligands, leading to the formation of long, rigid-rod like polynuclear complexes. ethz.ch The coordination of six triazole ligands around the iron center creates an octahedral geometry. ethz.ch Similarly, nickel(II) complexes with 1,2,4-triazole ligands have been shown to adopt distorted octahedral geometries, with the triazole acting as a monodentate ligand. isres.org The ability of 1,2,4-triazoles to form stable complexes with a range of transition metals has made them a subject of significant research interest. mdpi.comscispace.comtennessee.edu
Design and Synthesis of Multidentate 1,2,4-Triazole-Containing Ligands (e.g., Bis-Triazole, Triazole-Pyrazole Hybrids)
To create more complex and functional coordination architectures, significant effort has been dedicated to the design and synthesis of multidentate ligands incorporating the 1,2,4-triazole moiety. These ligands can offer enhanced stability through the chelate effect and provide greater control over the resulting structure and properties of the metal complexes. isres.org
Bis-triazole ligands , which contain two 1,2,4-triazole units connected by a flexible or rigid spacer, are particularly common. tandfonline.com The nature of the spacer group plays a crucial role in determining the conformation of the ligand and, consequently, the dimensionality and topology of the resulting coordination polymer. For instance, flexible spacers can allow the ligand to adopt various conformations to accommodate different metal coordination preferences, while rigid spacers can lead to more predictable and controlled structures. bohrium.com The synthesis of these ligands often involves the reaction of a dihaloalkane or a similar bifunctional molecule with the sodium or potassium salt of 1,2,4-triazole.
Hybrid ligands that combine the 1,2,4-triazole ring with other heterocyclic systems, such as pyrazole (B372694) or pyridine, have also been extensively explored. mdpi.comresearchgate.net These hybrid ligands can offer multiple coordination sites with different electronic and steric properties, leading to complexes with unique structural and functional characteristics. For example, ligands like 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole (abpt) have been used to create intriguing spin-crossover systems. acs.orgnih.gov The synthesis of such ligands often involves multi-step procedures, starting from simple precursors and building up the complexity of the molecule through sequential reactions. researchgate.net The strategic design of these multidentate ligands is a key aspect of crystal engineering, enabling the construction of coordination compounds with desired properties for various applications. scispace.com
Formation and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of 1,2,4-triazoles and their multidentate derivatives to bridge metal ions makes them excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). scispace.comtennessee.edumdpi.comdntb.gov.ua These extended structures are formed through the self-assembly of metal ions and organic ligands into one-, two-, or three-dimensional networks. tandfonline.com The resulting materials can exhibit a wide range of interesting properties, including porosity, catalytic activity, and unique magnetic and optical behaviors. mdpi.comdntb.gov.ua
The dimensionality of the resulting CP or MOF is highly dependent on the coordination geometry of the metal ion and the connectivity of the triazole-based ligand. mdpi.com For example, the use of a simple bridging 1,2,4-triazole can lead to the formation of one-dimensional chains, as seen in many [Fe(R-trz)3]X2 type complexes. mdpi.com The use of more complex, multidentate bis-triazole ligands can result in the formation of two-dimensional layers or even intricate three-dimensional frameworks. tandfonline.com
| Complex | Dimensionality | Key Structural Features | Reference |
| {[Zn(mbtz)(HBTC)]·(H2O)0.5}n | 1D | Loop-like chain structure | tandfonline.com |
| {[Cd(mbtz)(HO−BDC)(H2O)]}n | 2D | Undulated (4,4) network | tandfonline.com |
| [Cd(L1)2(NO3)2(H2O)]N | 2D | 3D interpenetrating structure from 2D network | |
| [Mn(atrc)(H2O)]n·nH2O | 2D MOF | Layered material | mdpi.com |
| [Cd(Hatrc)2(H2O)]n | 1D MOF | --- | mdpi.com |
Investigation of Metal-Ligand Interactions and Coordination Modes
The nature of the interaction between the metal ion and the 1,2,4-triazole ligand is fundamental to understanding the structure and properties of the resulting coordination compounds. acs.orgresearchgate.net The triazole ring offers multiple potential coordination sites, with the N1 and N2 atoms being the most common points of attachment for metal ions. acs.org However, coordination through the N4 atom is also possible, particularly in substituted triazoles. ethz.ch
Computational methods, such as Density Functional Theory (DFT), have been employed to gain deeper insight into the bonding between early transition metals and 1,2,4-triazolato ligands. acs.org These studies have shown that an η²-coordination mode, where both N1 and N2 atoms coordinate to the metal center, can be more stable than an η¹-coordination mode, where only one nitrogen atom is involved. acs.org Solution NMR studies have also provided evidence for the existence of η²-1,2,4-triazolato ligands in transition states, even for complexes that exhibit η¹-coordination in the solid state. acs.org
The specific coordination mode adopted by the triazole ligand can be influenced by several factors, including the steric and electronic properties of the substituents on the triazole ring and the nature of the metal ion itself. rsc.org For instance, the presence of bulky substituents may favor monodentate coordination to minimize steric hindrance. The electronic properties of the ligand, such as its ability to act as a π-acceptor or σ-donor, also play a crucial role in determining the strength and nature of the metal-ligand bond. rsc.org The interplay of these factors leads to a rich variety of coordination geometries and structural motifs in 1,2,4-triazole-based complexes.
Magnetostructural Relationships and Spin-Crossover Properties in 1,2,4-Triazole-Based Coordination Compounds
One of the most fascinating aspects of 1,2,4-triazole coordination chemistry is the occurrence of spin-crossover (SCO) phenomena in certain iron(II) complexes. mdpi.comdntb.gov.uamdpi.com SCO is a process where the spin state of a transition metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com This property is of great interest for the development of molecular switches, sensors, and data storage devices. ethz.ch
The one-dimensional coordination polymers of the type [Fe(R-trz)3]X2 (where R is a substituent on the N4 position of the triazole ring and X is a counter-anion) are a classic example of SCO compounds. mdpi.com In these systems, the iron(II) ions are in an octahedral coordination environment, bridged by three N1,N2-triazole ligands. The strength of the ligand field created by the triazole ligands is close to the spin-pairing energy of the iron(II) ion, allowing for the transition between the LS (S=0) and HS (S=2) states. nih.gov
The SCO properties of these materials are highly sensitive to subtle changes in their crystal structure, a phenomenon known as the magnetostructural relationship. acs.orgnih.gov Factors such as the nature of the substituent on the triazole ring, the identity of the counter-anion, and the presence of solvent molecules can all influence the critical temperature (Tc) at which the spin transition occurs, as well as the width of the hysteresis loop. mdpi.com For example, in the complex t-{Fe(abpt)2[N(CN)2]2}, where abpt is 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, two different polymorphs exhibit distinct magnetic behaviors, with one being paramagnetic and the other showing a two-step spin transition. acs.orgnih.gov The correlation between the crystal structure and the magnetic properties in these systems is a key area of research, aiming to understand and control the SCO phenomenon for technological applications. acs.orgnih.gov
| Compound | Spin State Behavior | Key Structural Feature | Reference |
| t-{Fe(abpt)2[N(CN)2]2} Polymorph A | Paramagnetic | Single molecule at center of inversion symmetry | acs.orgnih.gov |
| t-{Fe(abpt)2[N(CN)2]2} Polymorph B | Two-step spin transition | Two symmetry-independent molecules | acs.orgnih.gov |
| Fe(II)(H-trz)2.85(NH2-trz)0.152·H2O | Thermally induced spin transition with large hysteresis | One-dimensional coordination polymer | mdpi.com |
| {Fe(MPEG-trz)32} | Spin crossover transition with slender hysteresis loop | One-dimensional malleable polymer complex | nih.gov |
Electronic and Topographical Influences of Triazole Ligands on Complex Properties
The electronic and topographical characteristics of 1,2,4-triazole ligands have a profound impact on the properties of the resulting coordination complexes. The electronic nature of the triazole ring, which can be tuned by the introduction of electron-donating or electron-withdrawing substituents, influences the ligand field strength and the redox properties of the metal center. beilstein-journals.orgnih.gov
For instance, the introduction of an additional nitrogen atom into the six-membered heterocyclic ring of a pyridyl-triazole ligand can lead to a stabilization of the LUMO (Lowest Unoccupied Molecular Orbital) of the corresponding rhenium(I) complex. mdpi.com This, in turn, affects the photophysical properties of the complex, such as its emission wavelength. mdpi.com Similarly, the isomerism of the triazole group within a ligand can significantly influence the electron distribution and geometry of the resulting complex, ultimately governing its electronic and photoluminescent properties. rsc.org
The topography of the triazole ligand, including its size, shape, and the presence of bulky substituents, can also play a crucial role in determining the structure and properties of the complex. beilstein-journals.org Bulky groups can influence the packing of molecules in the solid state, affecting intermolecular interactions and potentially leading to different polymorphic forms with distinct properties. acs.org Furthermore, the topography of the ligand can impact its ability to coordinate to a metal center and can influence the accessibility of the metal ion to other molecules, which is important for applications in catalysis and sensing. The interplay between the electronic and topographical features of 1,2,4-triazole ligands provides a powerful tool for the rational design of coordination complexes with tailored properties. beilstein-journals.org
Catalytic Applications of 1,2,4 Triazole Metal Complexes
Homogeneous and Heterogeneous Catalysis Utilizing 1,2,4-Triazole (B32235) Ligands
The catalytic applications of 1,2,4-triazole-metal complexes span both homogeneous and heterogeneous systems, each offering distinct advantages. tennessee.edutennessee.edu In homogeneous catalysis, the catalyst is dissolved in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active sites. bohrium.comingentaconnect.com However, the separation of the catalyst from the product mixture can be challenging. tennessee.edubohrium.com
To address this limitation, significant research has focused on the development of heterogeneous catalysts by immobilizing 1,2,4-triazole complexes on solid supports. tennessee.edutennessee.edu This approach facilitates catalyst recovery and recycling, prevents metal contamination of the products, and often enhances catalyst stability. tennessee.edu Common solid supports include silica (B1680970), carbon black, and polymers. tennessee.edutennessee.edu For instance, 1,2,4-triazine-functionalized silica has been shown to be an effective support for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with the immobilized catalyst demonstrating high yields and minimal copper leaching over multiple cycles. tennessee.edu
The choice between homogeneous and heterogeneous catalysis often depends on the specific application and desired outcomes, with both methodologies playing a crucial role in the advancement of 1,2,4-triazole-based catalysis. tennessee.edu
Applications in Hydrocarbon Oxidation Reactions
Metal complexes incorporating 1,2,4-triazole ligands have demonstrated considerable potential in catalyzing the oxidation of hydrocarbons, a class of reactions of significant industrial importance. tennessee.edursc.org These catalysts have shown remarkable activity and selectivity under relatively mild conditions, offering a more environmentally benign alternative to traditional oxidation methods that often require harsh conditions and produce significant waste. rsc.orggoogle.com
One of the most challenging and sought-after transformations is the selective oxidation of methane (B114726) to methanol (B129727). google.commpg.de Homogeneous and heterogeneous catalysts comprising 1,2,4-triazole ligands and transition metals, particularly iron and copper, have been investigated for this purpose. tennessee.edugoogle.com These catalysts aim to mimic the function of methane monooxygenase enzymes, which catalyze this reaction in nature under physiological conditions. google.com The goal is to achieve high selectivity for methanol and other C1 and C2 oxidation products like formaldehyde, formic acid, ethanol, and acetic acid, while minimizing overoxidation to carbon dioxide. google.com Research has explored the use of these catalysts with molecular oxygen as the oxidant, often in aqueous media and at atmospheric pressure. google.com
In the realm of styrene (B11656) oxidation, copper(II) complexes with 1,2,4-triazole derivatives have been shown to selectively catalyze the oxidation of styrene to benzaldehyde (B42025). rsc.orgrsc.org This reaction is significant as benzaldehyde is a valuable chemical intermediate. rsc.org Studies have demonstrated that these catalysts, in the presence of an oxidant like hydrogen peroxide, can achieve high conversions and selectivities for benzaldehyde. rsc.orgmdpi.com The catalytic activity is influenced by the structure of the triazole ligand and the coordination geometry of the copper complex. rsc.org
Below is a table summarizing the catalytic performance of some 1,2,4-triazole-metal complexes in hydrocarbon oxidation reactions.
| Catalyst System | Substrate | Oxidant | Major Product(s) | Key Findings |
| 1,2,4-Triazole-Transition Metal Complexes | Methane | Molecular Oxygen | Methanol, Formaldehyde, Acetic Acid | Capable of selective oxidation under mild conditions. google.com |
| Copper(II)-3-methyl-5-pyridin-2-yl-1,2,4-triazole | Styrene | Hydrogen Peroxide | Benzaldehyde | High selectivity towards benzaldehyde. rsc.orgrsc.org |
| Copper(II)-3-methyl-5-pyridin-2-yl-1,2,4-triazole | Cyclohexane | Hydrogen Peroxide | Cyclohexanol, Cyclohexanone (KA oil) | Effective for the oxidation of saturated hydrocarbons. rsc.orgrsc.org |
| Ni(II)-Triazolylidene Schiff Base Complexes | Styrene | Hydrogen Peroxide | Benzaldehyde | Good catalytic activity with high selectivity. mdpi.com |
Catalysis in Other Organic Transformations
The utility of 1,2,4-triazole-metal complexes extends beyond hydrocarbon oxidation to other important organic transformations, including aziridination and the formation of aminoalcohols. tennessee.edugoogle.com
Aziridines are valuable building blocks in organic synthesis, and their formation through the metal-catalyzed reaction of olefins with a nitrene source is a key synthetic method. nih.gov Catalysts based on 1,2,4-triazole ligands and transition metals, such as copper, have been developed for aziridination reactions. tennessee.edugoogle.com These catalytic systems facilitate the transfer of a nitrene group to an olefin, leading to the corresponding aziridine. google.com The choice of the nitrogen source, which can include organic azides or iodoimanes, is an important parameter in these reactions. google.com Research in this area has focused on developing mild and efficient catalytic systems with a broad substrate scope. tennessee.edu
Vicinal aminoalcohols are another important class of organic compounds with applications in pharmaceuticals and as chiral ligands. researchgate.net The synthesis of aminoalcohols from alkenes can be achieved using 1,2,4-triazole-metal complex catalysts. google.com This transformation typically involves the catalytic aminohydroxylation of the alkene, where an amino group and a hydroxyl group are added across the double bond. researchgate.net This method provides a direct route to these valuable products from readily available starting materials. google.com
Electrocatalytic Applications (e.g., Oxygen Reduction Reaction in Fuel Cells)
In addition to their role in organic synthesis, 1,2,4-triazole-metal complexes have shown significant promise as electrocatalysts, particularly for the oxygen reduction reaction (ORR) in fuel cells. tennessee.edutennessee.edu The slow kinetics of the ORR is a major challenge in the development of efficient fuel cells, and there is a strong interest in finding alternatives to expensive platinum-based catalysts. tennessee.edudissertation.com
Copper complexes of 1,2,4-triazole derivatives, particularly those supported on carbon black, have emerged as highly active and durable electrocatalysts for the ORR in acidic environments. tennessee.edutennessee.eduillinois.edu Research has focused on optimizing the catalyst performance by studying the effects of synthesis conditions, the nature of the carbon support, and the electronic properties of the triazole ligand. tennessee.edu It has been found that electron-donating substituents on the triazole ring generally enhance the catalytic activity for the ORR. tennessee.edu These non-precious metal catalysts represent a cost-effective alternative for fuel cell applications. tennessee.edu
The following table provides an overview of the electrocatalytic performance of some 1,2,4-triazole-based catalysts.
| Electrocatalyst | Application | Key Features |
| Carbon Black Immobilized Copper(II)-1,2,4-triazole Complexes | Oxygen Reduction Reaction (ORR) in Fuel Cells | Potential alternative to platinum-based catalysts, showing remarkable activity and selectivity. tennessee.edu |
| Copper(II)-3,5-diamino-1,2,4-triazole (Cu-DATZ) on Carbon Support | Oxygen Reduction Reaction (ORR) | High activity for the 4-electron reduction of oxygen to water. dissertation.comillinois.edu Mechanistic studies have been conducted to understand the reaction pathway. tennessee.edu |
| Membrane-Modified Metal Triazole Complexes | Electrocatalytic Reduction of O₂ and CO₂ | Controls the kinetics of proton transfer to the catalytic sites. frontiersin.org |
Mechanistic Insights into 1,2,4-Triazole-Mediated Catalysis
Further research is required to explore the potential of 4-Propan-2-yl-1,2,4-triazol-3-amine as a ligand in homogeneous and heterogeneous catalysis and to elucidate the mechanisms of any such catalytic reactions. Such studies would involve the synthesis and characterization of its metal complexes, evaluation of their catalytic activity in various organic transformations, and detailed kinetic and spectroscopic studies to understand the catalytic cycle.
Applications of 1,2,4 Triazole Derivatives in Materials Science
Organic Electronic Materials
The electron-deficient triazole ring is a key feature that has been exploited in the development of organic electronic materials. benthamdirect.comresearchgate.net These materials are crucial for the fabrication of advanced devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Electron-Transport and Hole-Blocking Properties
1,2,4-triazole (B32235) derivatives are notable for their excellent electron-transport and hole-blocking capabilities. benthamdirect.comresearchgate.net In electronic devices, efficient operation requires balanced charge injection and transport. Triazole-based materials facilitate the movement of electrons while impeding the flow of holes, preventing charge recombination at interfaces and confining it to the desired emissive layer. acs.orgnii.ac.jp For instance, the compound 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole was one of the early derivatives identified as an effective electron-transport material (ETM). researchgate.netacs.org More recent innovations include bipyridyl-substituted triazoles, which have demonstrated enhanced electron mobility, reaching values above 10⁻⁴ cm²/Vs, while maintaining strong hole-blocking properties. nii.ac.jp This dual functionality makes them highly valuable for improving the efficiency and performance of organic electronic devices. benthamdirect.comnii.ac.jp
Applications in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, 1,2,4-triazole derivatives are frequently employed as either ETMs or host materials for the emissive layer. benthamdirect.comacs.org Their high electron affinity and wide bandgap prevent exciton (B1674681) quenching at the cathode and allow for efficient blue emission. acs.org For example, bipolar host materials incorporating a 1,2,4-triazole unit as the electron-accepting moiety and carbazole (B46965) as the electron-donating group have been developed for highly efficient red phosphorescent OLEDs (PhOLEDs). osti.gov One such device achieved a maximum external quantum efficiency (EQE) of 16.60% with minimal efficiency roll-off at high brightness. osti.gov Similarly, blue-emitting OLEDs using triazole-phenanthroimidazole derivatives have shown maximum EQEs of up to 7.3% and stable color coordinates at a luminance of 1000 cd/m². rsc.org
Table 1: Performance of OLEDs Incorporating 1,2,4-Triazole Derivatives
| Device Type | Triazole Derivative Role | Max. Efficiency | Brightness/Luminance | Ref. |
| Red PhOLED | Bipolar Host (2Cz-TAZ-2Cz) | 16.60% EQE, 12.4 cd/A | >10,000 cd/m² | osti.gov |
| Blue OLED | Bipolar Emitter (4NTAZ-PPI) | 7.3% EQE | CIE (0.149, 0.131) @ 1000 cd/m² | rsc.org |
| Phosphorescent OLED | HTL/ETL (Bpy-TAZ-03) | ~10% EQE | Low operation voltage | nii.ac.jp |
| Green-emitting OLED | Emissive ETM (Copolymer 25) | 14.5 cd/A | ~10,000 cd/m² | acs.org |
Role in Organic Photovoltaic Cells
In the realm of organic photovoltaics (OPVs), 1,2,4-triazole derivatives are used to construct donor-acceptor (D-A) conjugated polymers. sioc-journal.cn These polymers are designed to have low bandgaps to maximize the absorption of the solar spectrum. The electron-withdrawing triazole unit is paired with an electron-donating unit, such as thiophene, to facilitate intramolecular charge transfer upon photoexcitation. sioc-journal.cnresearchgate.net The performance of OPV devices can be tuned by altering the polymer backbone. For instance, bulk-heterojunction solar cells fabricated by blending a triazole-based polymer (PB-TTZT) with a fullerene acceptor (PC₆₁BM) achieved a power conversion efficiency (PCE) of 1.18% under standard AM1.5G illumination. sioc-journal.cn The inclusion of the triazole moiety was also found to improve material solubility and film morphology, which are critical for device fabrication and performance. researchgate.net
Polymeric Materials and Coatings
The incorporation of 1,2,4-triazole units into polymer backbones can significantly enhance their properties. For example, linear polyurethane ureas containing 3,5-diamino-1,2,4-triazole segments have shown substantially improved tensile strength, reaching up to 58 MPa. researchgate.net These polymers also exhibit good thermal stability up to 310°C and demonstrate resistance to degradation upon exposure to UV radiation. researchgate.net
In the field of protective coatings, 1,2,4-triazole derivatives are used as additives to epoxy resins. journalijar.com By physically incorporating amino triazole derivatives into an epoxy formulation, coatings with enhanced anticorrosive properties can be created. journalijar.com Furthermore, polymers containing 1,2,4-triazole and tetrazole groups have been synthesized and applied as anticorrosion coatings on stainless steel, with performance further enhanced by the addition of ZnO nanoparticles. bohrium.comajchem-a.com
Functional Materials for Sensors and Data Storage Devices
The unique binding and electronic properties of 1,2,4-triazoles make them suitable for applications in sensors and data storage. benthamdirect.comnih.gov Triazole derivatives have been developed as chemosensors capable of detecting a range of analytes, including metal ions and anions. researchgate.net For example, a derivative containing both a thiol group and an azo moiety acts as a selective naked-eye sensor for acetate (B1210297) anions. researchgate.net The ability of the triazole nitrogen atoms to act as ligands for transition metals is key to their use in sensor materials. ethz.chvulcanchem.com Iron(II) complexes with 4-substituted-1,2,4-triazoles can exhibit spin-crossover behavior, leading to a change in color and magnetic properties with temperature, a phenomenon known as thermochromism, which is promising for sensor applications. ethz.ch
The use of metal-free 1,2,4-triazole derivatives has also been explored for data storage devices, highlighting the versatility of this class of compounds in materials science. benthamdirect.comresearchgate.net
Corrosion Inhibition in Metal Systems
1,2,4-triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, and stainless steel, in aggressive acidic environments. mdpi.comnih.govbohrium.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. nih.govmdpi.com This adsorption occurs through the heteroatoms (nitrogen and, if present, sulfur) which have lone pairs of electrons that can coordinate with the d-orbitals of the metal. nih.gov
These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.combohrium.com Studies have demonstrated exceptionally high protection efficiencies, in some cases exceeding 97%. mdpi.combohrium.com For example, 5-hexylsulfanyl-1,2,4-triazole (HST) showed 97% inhibition efficiency for carbon steel in 1.0 M HCl. bohrium.com Furthermore, some triazole derivatives not only protect against general corrosion but also prevent hydrogen absorption into the steel, which can cause embrittlement and loss of mechanical ductility. mdpi.commdpi.com The degree of protection from hydrogen absorption can be as high as 97%. mdpi.com
Table 2: Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Ref. |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel | 1.0 M HCl | 97 | bohrium.com |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H₃PO₄ | 86 | nih.gov |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | nih.gov |
| Unspecified Triazole Derivatives | Various Steels | 1-6 M H₂SO₄ | >99 | mdpi.com |
Applications in Proton Exchange Membrane Fuel Cells (PEMFCs)
Proton Exchange Membrane Fuel Cells (PEMFCs) are a promising clean energy technology. However, a major challenge is the development of polymer electrolyte membranes that can operate efficiently at high temperatures (>100°C) and under low humidity conditions. In such conditions, traditional membranes like Nafion lose conductivity as they rely on water for proton transport.
Nitrogen-containing heterocycles, particularly 1,2,4-triazole and its derivatives, have emerged as excellent candidates to facilitate proton conduction under anhydrous conditions. researchgate.netmdpi.com These molecules can be incorporated into polymer membranes, where they create pathways for proton transport via a Grotthuss-type mechanism, where protons "hop" between the triazole molecules. nih.gov The use of 1H-1,2,4-triazole as an additive or as a grafted functional group in polymer membranes has been shown to significantly enhance proton conductivity, reaching values up to 10⁻¹ S/cm at temperatures between 120-150°C. mdpi.com
The key properties of triazoles for this application are their ability to form extensive hydrogen-bonding networks and their amphoteric nature, allowing them to both accept and donate protons. researchgate.net The introduction of 1,2,4-triazole into polymer structures also improves their thermal stability (up to 300–330 °C), mechanical strength, and electrochemical stability. mdpi.com While electron-withdrawing groups on the triazole ring can decrease its proton affinity, which is beneficial for proton transfer, the role of an alkyl group like the propan-2-yl group on 4-Propan-2-yl-1,2,4-triazol-3-amine would need specific investigation. It could influence the morphology and compatibility of the additive within the host polymer matrix.
Interactive Table 2: Performance of Triazole-Based Proton Exchange Membranes
| Membrane System | Condition | Proton Conductivity (S/cm) | Temperature (°C) | Reference |
| Copolymers of 1-vinyl-1,2,4-triazole | Anhydrous | 10⁻¹ - 10⁻² | 120-150 | mdpi.com |
| 1H-1,2,4-triazole modified membranes | Anhydrous | 10⁻³ - 10⁻¹ | >100 | mdpi.com |
| Sulfonated polytriazole (SPTA) | Low Humidity | High | High | nycu.edu.tw |
Energetic Materials Development
The high nitrogen content and positive heats of formation of the 1,2,4-triazole ring make it a fundamental building block for the synthesis of advanced high-energy density materials (HEDMs). rsc.org These materials are sought for applications where high performance and enhanced safety are required. The stability of the aromatic triazole ring provides a robust scaffold that can be functionalized with various energetic groups (e.g., -NO₂, -N₃, -NH₂) to tailor its properties. rsc.orgnih.gov
The presence of an amino (-NH₂) group, as in this compound, is particularly significant. A C-amino group can enhance the density, detonation velocity, and pressure of the energetic compound. nih.gov In contrast, an N-amino group tends to improve nitrogen content, heat of formation, and impact sensitivity. nih.gov By starting with a substrate like 3-nitro-1H-1,2,4-triazole, amination can yield energetic products with detonation velocities exceeding 8,100 m·s⁻¹. nih.gov
The propan-2-yl group would act as a fuel component within the molecule, influencing its oxygen balance—a critical parameter for energetic performance. While many advanced HEDMs are purely C, H, N, O compounds, the introduction of alkyl groups can affect density and sensitivity. The performance of energetic salts derived from substituted 3,3′-amino-N,N′-azo-1,2,4-triazoles shows that detonation velocities can reach over 9.49 km/s, demonstrating the high potential of amino-triazole backbones. acs.org
Interactive Table 3: Energetic Properties of 1,2,4-Triazole Derivatives
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
| N-aminonitroazole derivative (1n) | 1.76 | 8.19 | 27.4 | nih.gov |
| 1,1′-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT) | 1.93 | 9.49 | 42.4 | nih.gov |
| N-methylene-C connected N-amino-1,2,4-triazole and HODNP derivative (1) | 1.84 | 8.10 | 26.9 | bohrium.com |
| Energetic Salt (IIID) | - | 9.49 | 43.51 | acs.org |
Heat Resistance Materials
In addition to energetic performance, high thermal stability is a critical requirement for many applications, including deep mining and aerospace explosives. researchgate.net The inherent stability of the aromatic 1,2,4-triazole ring makes it an excellent foundation for developing heat-resistant materials. researchgate.net Theoretical studies show that the decomposition of the 1,2,4-triazole ring has a higher energy barrier compared to its 1,2,3-triazole isomer, confirming its superior stability. acs.org
The thermal stability of triazole-based materials can be significantly enhanced by creating larger, conjugated systems. For example, linking pyrazole (B372694) and 1,2,4-triazole rings has produced energetic materials with decomposition temperatures exceeding 330°C. researchgate.net A compound featuring an azo-bis(1,2,4-triazole) bridge exhibited a decomposition temperature of 354°C, which is superior to the widely used heat-resistant explosive HNS (Hexanitrostilbene, Td = 318°C). researchgate.net
Interactive Table 4: Thermal Decomposition Temperatures of Triazole-Based Materials
| Compound | Decomposition Temperature (Td, °C) | Reference |
| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole (3) | 336 | researchgate.net |
| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene (5) | 354 | researchgate.net |
| 1,1′-azobis(3,5-dinitro-1,2,4-triazole) (ABDNT) | 262.4 | nih.gov |
| 1H-1,2,4-triazole | ~300 | researchgate.net |
Future Research Directions and Emerging Paradigms in 1,2,4 Triazole Chemistry
Exploration of Novel Synthetic Routes for Highly Functionalized 1,2,4-Triazol-3-amines
The development of new synthetic methodologies is paramount for accessing a diverse range of functionalized 1,2,4-triazol-3-amines. Traditional methods are often being replaced by more efficient and versatile strategies.
One promising area is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules like substituted 1,2,4-triazoles in a single step from simple precursors. bohrium.com For instance, a one-pot, three-component synthesis has been developed for substituted 1,2,4-triazoles, demonstrating the efficiency of MCRs. rasayanjournal.co.in Another innovative approach involves the diversity-oriented synthesis from N-tosylhydrazones, which can be reacted with cyanamide (B42294) in the presence of a Lewis acid like BF₃·OEt₂ to yield 1,2,4-triazol-3-amines. acs.org
Photochemical synthesis represents another frontier, offering unique reaction pathways. For example, the photochemical reaction of azodicarboxylates with diazoalkanes can generate an azomethine ylide intermediate. rsc.orgrsc.org This intermediate can then undergo a dipolar cycloaddition with nitriles to form the 1,2,4-triazole (B32235) ring, a method that has been successfully scaled up using flow chemistry. rsc.orgrsc.org
Researchers are also exploring novel starting materials and catalytic systems. The cyclization of amidrazones with various reagents is a well-established but continuously evolving route. mdpi.com More recent developments include copper-catalyzed methods for the synthesis of 1,2,4-triazoles from amidines and catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.orgresearchgate.net Two complementary pathways have been proposed for preparing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where the reaction sequence depends on the amine's nucleophilicity. rsc.orgnih.gov
These advanced synthetic strategies, summarized in the table below, are crucial for producing highly functionalized derivatives of 4-Propan-2-yl-1,2,4-triazol-3-amine, enabling the fine-tuning of its chemical properties for specific applications.
| Synthetic Strategy | Key Features | Reactants/Intermediates | Reference |
| Multicomponent Reactions | One-pot synthesis, high efficiency | Primary amines, hydrazides, thiourea (B124793) | bohrium.comrasayanjournal.co.in |
| From N-Tosylhydrazones | Diversity-oriented, Lewis acid catalysis | N-tosylhydrazones, cyanamide | acs.org |
| Photochemical Synthesis | Utilizes light energy, forms reactive intermediates | Azodicarboxylates, diazoalkanes, nitriles | rsc.orgrsc.org |
| From Amidrazones | Versatile, environmentally benign options | N-arylamidrazones, aldehydes, diethyl azodicarboxylate | mdpi.com |
| Catalyst-Controlled Cycloaddition | High regioselectivity (Ag(I) vs. Cu(II) catalysis) | Isocyanides, diazonium salts | isres.org |
Advanced Ligand Design for Tailored Material and Catalytic Properties
The 1,2,4-triazole scaffold is a valuable building block for designing ligands for coordination chemistry due to the presence of multiple nitrogen atoms capable of binding to metal ions. researchgate.netnih.gov The specific structure of this compound, with its N-H group, isopropyl substituent, and the triazole ring itself, offers multiple coordination sites and steric features that can be exploited in ligand design.
Triazoles are versatile ligands used to create a wide array of coordination complexes, including coordination polymers and metal-organic frameworks (MOFs). scispace.com These materials have applications ranging from nanomaterials to anion recognition. scispace.com The ability of the triazole ring to act as a bridging ligand facilitates the formation of extended network structures. For example, Ag(I) coordination polymers have been constructed using multidentate N-donor ligands based on 1,2,4-triazole. bohrium.com
In catalysis, 1,2,4-triazole derivatives are being developed as ligands for various metal-catalyzed reactions. A notable example is the development of a magnetically recoverable palladium(0) catalyst supported on a triazole-Schiff-base ligand. rsc.org This catalyst, derived from 3-amino-1,2,4-triazole, has shown high efficiency in Mizoroki-Heck C-C cross-coupling reactions under green conditions. rsc.org The design of such ligands allows for enhanced catalyst stability, activity, and recyclability. The control of catalytic properties through meticulous ligand design is a central theme in modern homogeneous catalysis. acs.org
Future research will likely focus on synthesizing novel bidentate and multidentate ligands based on the this compound core to create catalysts with enhanced selectivity and activity and to construct functional materials with tailored electronic, magnetic, or porous properties.
Deepening Mechanistic Understanding through Combined Experimental and Computational Approaches
A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the properties of new 1,2,4-triazole derivatives. The integration of experimental techniques, such as in-situ NMR monitoring, with computational methods like Density Functional Theory (DFT), is proving to be a powerful strategy. acs.org
For instance, a combined NMR and DFT approach was used to revise the proposed mechanism for the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, revealing a competition between a productive cyclization pathway and a faster, unproductive side reaction. acs.org Computational studies have also been employed to investigate the decomposition mechanisms of 1,2,4-triazole derivatives, providing insights into their electronic structure and bond-dissociation energies. tandfonline.com These studies show how substituents on the triazole ring can weaken specific C–N bonds, influencing the molecule's stability. tandfonline.com
Theoretical modeling is also essential for understanding tautomerism in 1,2,4-triazoles, a phenomenon crucial for their chemical reactivity and biological interactions. researchgate.net By calculating the relative stability of possible tautomers and simulating their UV/vis spectra, researchers can assign the correct structures to newly synthesized compounds and understand the influence of substituents on the tautomeric equilibrium. researchgate.net Molecular docking and molecular dynamics simulations are further used to probe the interactions of triazole derivatives with biological targets, helping to rationalize their activity and guide the design of new therapeutic agents. pensoft.netbohrium.com
This synergy between experimental and computational chemistry provides a detailed picture of reaction pathways and molecular properties, enabling a more rational design of future synthetic targets and functional molecules based on the this compound scaffold.
Integration of 1,2,4-Triazole Scaffolds into Supramolecular Architectures
The 1,2,4-triazole ring is an excellent building block for constructing complex supramolecular assemblies due to its unique structural features. researchgate.net The ring's aromaticity, dipole character, and capacity for hydrogen bonding make it an ideal component for creating ordered structures through non-covalent interactions such as hydrogen bonds, π-π stacking, and coordination bonds. researchgate.net
The this compound molecule is well-suited for this purpose. The amino group and the ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. The R22(8) supramolecular synthon, formed by N–H⋯S hydrogen bonds, is a common and stabilizing feature in the crystal structures of related 1,2,4-triazole-3-thiones. bohrium.com Similar N-H---N or N-H---O interactions can be envisaged for the title compound.
Researchers have successfully used 1,2,4-triazoles to construct a variety of supramolecular architectures, from discrete clusters to high-dimensional frameworks. acs.org For example, a series of Ag/1,2,4-triazole/polyoxometalate hybrid compounds displayed assemblies ranging from 0-D clusters to 3-D frameworks, held together by hydrogen bonding. acs.org In other cases, weak interactions like C–H···π, C–H···S, and even halogen bonds have been shown to play a crucial role in stabilizing the crystal packing of 1,2,4-triazole derivatives. acs.orgnih.govmdpi.com
The ability to control the self-assembly of these molecules opens up possibilities for creating novel materials with interesting photochemical or electronic properties. bohrium.comacs.org Future work will involve the strategic functionalization of the this compound scaffold to direct its assembly into predictable and functional supramolecular architectures for applications in sensing, molecular recognition, and materials science.
| Interaction Type | Description | Resulting Structure | Reference |
| Hydrogen Bonding | N-H donors and N/S/O acceptors form strong, directional interactions. | Dimers, chains, sheets, 3D networks | bohrium.combohrium.comacs.org |
| π-π Stacking | Stacking of aromatic triazole rings. | Stabilizes extended architectures | researchgate.netbohrium.com |
| Chalcogen Bonding | Non-covalent interaction involving sulfur atoms (e.g., C–S···S). | Interconnects hydrogen-bonded dimers into sheets | mdpi.com |
| Coordination Bonds | Metal ions linking triazole ligands. | Coordination polymers, Metal-Organic Frameworks (MOFs) | scispace.comacs.org |
Development of Sustainable and Green Chemistry Approaches for 1,2,4-Triazole Synthesis and Application
In line with the global push for sustainability, a major focus in modern chemistry is the development of green synthetic methods. This is particularly relevant for the production of 1,2,4-triazoles, which are widely used scaffolds. The goal is to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
Several green strategies have been successfully applied to the synthesis of 1,2,4-triazoles. These include:
Microwave-assisted synthesis: This technique significantly shortens reaction times and often increases product yields compared to conventional heating. rasayanjournal.co.inresearchgate.net It has been used for various reactions, such as the condensation of acid hydrazides to form triazoles, often under solvent-free conditions. rasayanjournal.co.in
Use of green solvents: Water has been employed as a non-toxic and readily available solvent for the synthesis of novel 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. nih.gov Polyethylene glycol (PEG) has also been used as a recyclable and environmentally benign reaction medium. mdpi.comfrontiersin.org
Mechanochemistry: The use of ball-milling to conduct reactions in the absence of bulk solvents is a promising green alternative. The mechanochemical synthesis of annulated 1,2,4-triazoles has been demonstrated to be highly efficient, with green metrics showing its superiority over conventional solution-based methods. acs.org
Continuous-flow synthesis: Flow chemistry offers improved safety, particularly when handling energetic intermediates, and allows for efficient, scalable, and atom-economical production. A metal-free, continuous one-pot method for synthesizing a 1,2,4-triazole derivative has been developed, avoiding chromatographic purification and isolation of intermediates. rsc.org
Catalyst-focused approaches: The development of reusable and efficient catalysts, such as the magnetically recoverable palladium catalyst for C-C coupling, aligns with green chemistry principles by minimizing waste and allowing for easy product separation. rsc.org
Applying these sustainable principles to the synthesis of this compound and its derivatives is a key future research direction, ensuring that the benefits of these valuable compounds can be realized with minimal environmental impact. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Propan-2-yl-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of aminoguanidine derivatives with ketones or aldehydes under controlled conditions. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C in ethanol or acetic acid .
- Catalysts : Acid catalysts (e.g., glacial acetic acid) enhance cyclization efficiency .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
- Validation : Confirm structure via -NMR (e.g., triplet for isopropyl protons at δ 1.2–1.4 ppm) and mass spectrometry (m/z ~180–220) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituents (e.g., isopropyl group at δ 2.8–3.2 ppm for CH and δ 1.2–1.4 ppm for CH) .
- IR : Detect NH stretching (3200–3400 cm) and triazole ring vibrations (1500–1600 cm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .
Q. What are the key physicochemical properties relevant to solubility and stability?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the triazole NH group. Adjust pH for aqueous solubility .
- Stability : Store under inert gas (N) at –20°C to prevent oxidation of the amine group .
Advanced Research Questions
Q. How do substituent modifications (e.g., isopropyl vs. benzyl) affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the isopropyl group with bulkier substituents (e.g., benzyl) to enhance binding to hydrophobic enzyme pockets. Use molecular docking (AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) .
- Data Interpretation : A 2019 study showed a 10-fold increase in antifungal activity with a 4-chlorobenzyl substituent, attributed to enhanced lipophilicity .
Q. How can conflicting crystallographic data be resolved when refining the structure?
- Methodological Answer :
- SHELX Workflow : Use SHELXL for least-squares refinement. Address outliers by:
- Adjusting thermal displacement parameters (ADPs) for the isopropyl group .
- Validating hydrogen bonds with Olex2 visualization tools .
- Case Study : A 2020 study reported a 0.02 Å discrepancy in bond lengths due to twinning; this was resolved using TWINABS .
Q. What experimental strategies mitigate low yields in triazole ring formation?
- Methodological Answer :
- Microwave Synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% (e.g., 82% yield for 1,5-diaryl derivatives) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclization .
Q. How can researchers analyze discrepancies in biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines). For example, a 2024 study found that activity against Candida albicans varied by >50% depending on media pH .
- Dose-Response Curves : Use GraphPad Prism to calculate EC values and identify outliers .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 (e.g., 100 ns simulations in GROMACS) to assess stability of the triazole-enzyme complex .
- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
